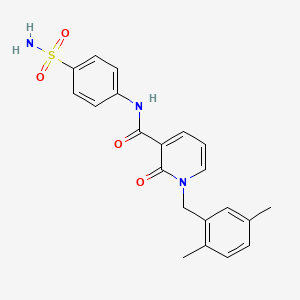

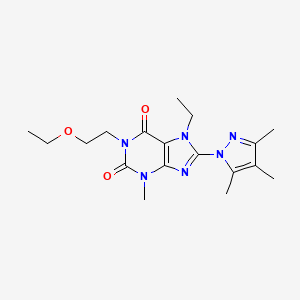

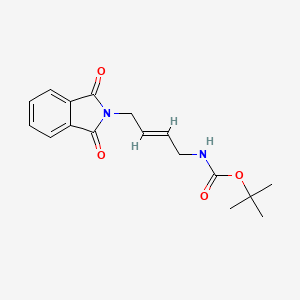

盐酸 4-(2-羟基-3-(对甲苯氧基)丙基)哌嗪-1-羧酸乙酯

货号 B2859225

CAS 编号:

1185499-20-0

分子量: 358.86

InChI 键: FNOXPWSHOYYNLH-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Synthesis Analysis

Numerous methods have been reported for the synthesis of substituted piperazines . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives can be quite diverse, depending on the specific substituents present. For example, cyclization of 1,2-diamine derivatives with sulfonium salts can lead to protected piperazines .科学研究应用

合成和化学反应

- 螺[氧杂环-2,2'-哌嗪]-3',6'-二酮的合成:合成了一个衍生物,展示了该化合物在创建具有潜在药理活性的复杂分子结构中的效用 (Shin 等,1983)。

- 直接酰胺化程序:用伯脂肪胺微波辅助处理相关的羧酸化合物展示了创建酰胺键的有效策略,这是有机合成中的一个基本转化 (Milosevic 等,2015)。

生物活性和药物应用

- 抗菌活性:合成了含有哌嗪部分的新衍生物,并显示出抗菌活性,突出了哌嗪衍生物在开发新的抗菌剂中的潜力 (Patel 等,2011)。

- 抗癌活性:4-甲基-哌嗪-1-碳二硫酸 3-氰基-3,3-二苯丙基酯盐酸盐,一种具有结构相似性的化合物,在大鼠中表现出显着的抗癌活性和低毒性,突出了哌嗪衍生物的治疗潜力 (Jiang 等,2007)。

材料科学与工程

- CO2 捕获:已经评估了哌嗪化合物的溶液用于捕获二氧化碳,由于其对热降解和氧化的抵抗力,证明了它们在环境和工业应用中的实用性 (Freeman 等,2010)。

作用机制

未来方向

属性

IUPAC Name |

ethyl 4-[2-hydroxy-3-(4-methylphenoxy)propyl]piperazine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4.ClH/c1-3-22-17(21)19-10-8-18(9-11-19)12-15(20)13-23-16-6-4-14(2)5-7-16;/h4-7,15,20H,3,8-13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNOXPWSHOYYNLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CC(COC2=CC=C(C=C2)C)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-hydroxy-3-(p-tolyloxy)propyl)piperazine-1-carboxylate hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

(5-Acetamido-3,4-diacetyloxy-6-azidooxan-2-yl)methyl ac...

39541-20-3; 6205-69-2

![4-[(5-chloropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine](/img/structure/B2859152.png)

![4-methoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2859154.png)

![3-phenyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2859155.png)

![7-fluoro-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline](/img/structure/B2859159.png)